2-Amino-3-butylbenzoic acid
Description
2-Amino-3-butylbenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 2-position and a butyl chain at the 3-position of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science, where substituent size and electronic properties dictate reactivity and applications .
Properties
CAS No. |
154551-50-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-3-butylbenzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-5-8-6-4-7-9(10(8)12)11(13)14/h4,6-7H,2-3,5,12H2,1H3,(H,13,14) |
InChI Key |
NKTYULVXSQNINE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)C(=O)O)N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)C(=O)O)N |
Synonyms |
Benzoic acid, 2-amino-3-butyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-amino-3-butylbenzoic acid with its closest analogs:
*Predicted using group contribution methods due to lack of experimental data.
Key Observations :
- Substituent Effects: The butyl group in this compound significantly increases molecular weight and hydrophobicity (higher LogP) compared to methyl or halogen substituents. This may enhance membrane permeability but reduce aqueous solubility .
- The butyl group, being electron-donating, may stabilize intermediates in synthesis .
Reactivity Comparison :
- Acid-Base Behavior: All analogs retain the carboxylic acid group (pKa ~2–3) and amino group (pKa ~4–5), enabling zwitterionic forms in aqueous solutions.
- Derivatization Potential: The butyl chain may facilitate esterification or amidation reactions for prodrug development, similar to methyl-substituted analogs used in drug delivery .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Amino-3-butylbenzoic acid in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust formation via controlled weighing in fume hoods. In case of accidental release, collect material using non-sparking tools and dispose of it as hazardous waste . Ensure proper ventilation (<0.1 mg/m³ air) and wash hands thoroughly after handling. For spills, avoid aqueous rinsing to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound derivatives for structural diversification?
- Methodological Answer : Employ regioselective substitution reactions at the benzoic acid core. For example, bromination at the 3-position (as seen in 2-Amino-3-bromobenzoic acid synthesis) requires controlled stoichiometry of bromine sources (e.g., NBS) in anhydrous DCM at 0–5°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify derivatives via recrystallization (ethanol/water) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use 1H/13C NMR (DMSO-d6) to confirm substitution patterns and amine proton integration. FT-IR (ATR mode) identifies key functional groups: carboxylic acid (C=O stretch ~1680 cm⁻¹) and primary amine (N–H bend ~1600 cm⁻¹). LC-MS (ESI+ mode) validates molecular ion peaks and detects impurities ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Design pH-controlled stability studies (pH 2–12) using buffered solutions. Monitor degradation via HPLC-UV (C18 column, 254 nm) at 25°C/40°C. Compare kinetic data (Arrhenius plots) to identify pH-dependent decomposition pathways. Conflicting results may arise from buffer-specific interactions (e.g., phosphate vs. acetate) or oxidation by dissolved oxygen .
Q. What mechanistic insights guide the design of this compound-based bioactive compounds?
- Methodological Answer : Target the carboxylic acid and amine groups for derivatization. For antimicrobial activity, introduce lipophilic substituents (e.g., alkyl chains) to enhance membrane permeability. Use molecular docking (AutoDock Vina) to predict binding affinity against target enzymes (e.g., DHPS for sulfonamide analogs). Validate via in vitro MIC assays against Gram-positive/negative strains .
Q. How should researchers approach conflicting data on the compound’s thermal stability during storage?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via GC-MS headspace (for volatile byproducts) and XRD (for polymorphic changes). Discrepancies may stem from residual solvents (e.g., ethanol) or moisture content; use Karl Fischer titration to control water levels ≤0.2% .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions. For the final hydrolysis step (ester to acid), use NaOH/THF/H2O (1:3:1) at 60°C for 4 hours, achieving ≥85% yield. Monitor intermediates via inline IR spectroscopy to detect incomplete conversions early .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity) and replicate experiments under standardized conditions .
- Experimental Design : Follow QbD principles—define Critical Quality Attributes (CQAs) like purity, solubility, and crystallinity early in synthetic workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
